molecular formula C16H12O2S B14008154 8-Methoxy-2-phenylthiochromen-4-one CAS No. 70354-12-0

8-Methoxy-2-phenylthiochromen-4-one

Cat. No.: B14008154
CAS No.: 70354-12-0
M. Wt: 268.3 g/mol
InChI Key: SISLZJZWQLUIKD-UHFFFAOYSA-N
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Description

8-Methoxy-2-phenylthiochromen-4-one is a chemical compound belonging to the thiochromenone family. This compound is characterized by the presence of a methoxy group at the 8th position and a phenyl group at the 2nd position on the thiochromenone core. Thiochromenones are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-phenylthiochromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and thiophenol.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxyacetophenone and thiophenol in the presence of a base like sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the thiochromenone core structure. This step often requires the use of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-phenylthiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiochromenone to its corresponding thiochromanol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiochromanol

    Substitution: Various substituted thiochromenones

Scientific Research Applications

8-Methoxy-2-phenylthiochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-phenylthiochromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes such as acetylcholinesterase, inhibiting its activity and potentially providing therapeutic benefits in neurodegenerative diseases.

    Pathways Involved: It may modulate oxidative stress pathways by scavenging reactive oxygen species, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiochromen-4-one: Lacks the methoxy group at the 8th position.

    8-Hydroxy-2-phenylthiochromen-4-one: Contains a hydroxyl group instead of a methoxy group at the 8th position.

    2-Phenyl-4H-chromen-4-one: Lacks the sulfur atom in the thiochromenone core.

Uniqueness

8-Methoxy-2-phenylthiochromen-4-one is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, while the phenyl group provides additional stability and reactivity.

Properties

CAS No.

70354-12-0

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

8-methoxy-2-phenylthiochromen-4-one

InChI

InChI=1S/C16H12O2S/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

SISLZJZWQLUIKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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